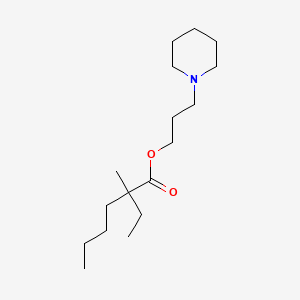
3-Piperidin-1-ylpropyl 2-ethyl-2-methylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Piperidin-1-ylpropyl 2-ethyl-2-methylhexanoate is an organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a piperidine ring attached to a propyl chain, which is further connected to a 2-ethyl-2-methylhexanoate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidin-1-ylpropyl 2-ethyl-2-methylhexanoate typically involves the reaction of piperidine with 3-chloropropyl 2-ethyl-2-methylhexanoate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-Piperidin-1-ylpropyl 2-ethyl-2-methylhexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Piperidin-1-ylpropyl 2-ethyl-2-methylhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Piperidin-1-ylpropyl 2-ethyl-2-methylhexanoate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing the active piperidine moiety, which can then exert its effects on cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Piperidin-1-ylpropyl 2-ethylhexanoate
- 3-Piperidin-1-ylpropyl 2-methylhexanoate
- 3-Piperidin-1-ylpropyl 2-ethyl-2-methylpentanoate
Uniqueness
3-Piperidin-1-ylpropyl 2-ethyl-2-methylhexanoate is unique due to the presence of both the piperidine ring and the 2-ethyl-2-methylhexanoate moiety. This combination imparts specific physicochemical properties and biological activities that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
32051-68-6 |
|---|---|
Molekularformel |
C17H33NO2 |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
3-piperidin-1-ylpropyl 2-ethyl-2-methylhexanoate |
InChI |
InChI=1S/C17H33NO2/c1-4-6-11-17(3,5-2)16(19)20-15-10-14-18-12-8-7-9-13-18/h4-15H2,1-3H3 |
InChI-Schlüssel |
BFQVQBCLVWGWNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)(CC)C(=O)OCCCN1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


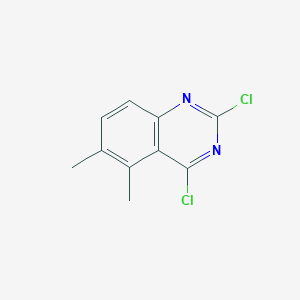

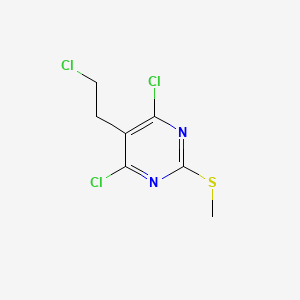
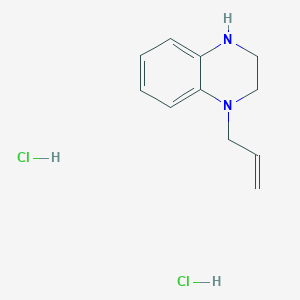

![2,4,6-Trimethyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13948891.png)
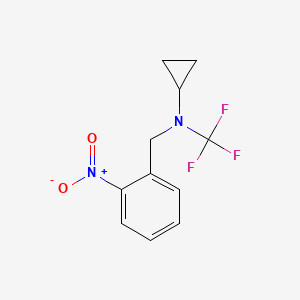
![Cyclopentanecarboxylicacid, 1-[(2-amino-1-oxopropyl)amino]-](/img/structure/B13948901.png)
![2-[4-(2,6-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B13948903.png)

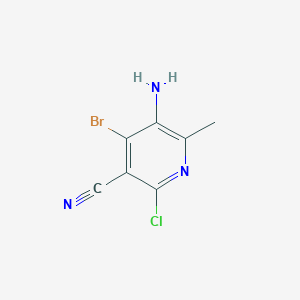
![3-(Cyclopropylamino)-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol](/img/structure/B13948921.png)
![1,1'-(Ethyne-1,2-diyl)di(tricyclo[3.3.1.1~3,7~]decane)](/img/structure/B13948922.png)

